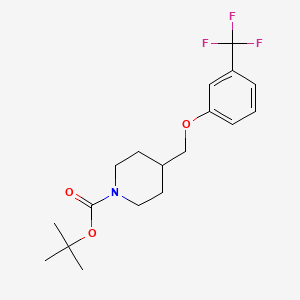

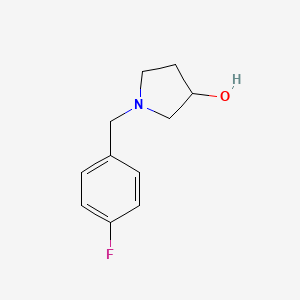

![molecular formula C13H15BF4O2 B1344046 2-[2-Fluoro-3-(trifluorometil)fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano CAS No. 627526-48-1](/img/structure/B1344046.png)

2-[2-Fluoro-3-(trifluorometil)fenil]-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

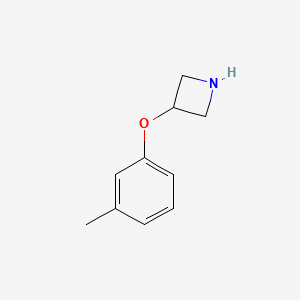

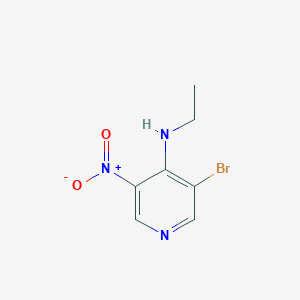

The compound “2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely a boronic acid derivative given the presence of a dioxaborolane group in its structure . Boronic acids are known for their versatility and wide use in organic chemistry, particularly in Suzuki coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with fluorine and trifluoromethyl groups, and a dioxaborolane ring . The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .

Chemical Reactions Analysis

As a boronic acid derivative, this compound would be expected to participate in various types of coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . The presence of fluorine and trifluoromethyl groups could also influence its reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine and trifluoromethyl groups could increase its lipophilicity and potentially its stability .

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

El grupo trifluorometilo, que está presente en el compuesto, es una característica común en muchos fármacos aprobados por la FDA . Se sabe que mejora las actividades farmacológicas de las moléculas de fármacos . El compuesto podría utilizarse potencialmente en la síntesis de nuevos productos farmacéuticos.

Aplicaciones agroquímicas

Los derivados de trifluorometilpiridina (TFMP), que podrían sintetizarse potencialmente a partir del compuesto, se utilizan ampliamente en la industria agroquímica . Más de 20 nuevos agroquímicos que contienen TFMP se han introducido en el mercado .

Agente de derivatización quiral

El compuesto se ha utilizado como un agente de derivatización quiral. Permite que el exceso enantiomérico de alcoholes secundarios o aminas primarias se mida mediante espectros de RMN de 19F de los ésteres o amidas correspondientes.

Síntesis de éteres alquílicos de trifluorometilo

El compuesto podría utilizarse potencialmente en la síntesis de éteres alquílicos de trifluorometilo . Este procedimiento es particularmente aplicable a la conversión de alcoholes alifáticos primarios en éteres alquílicos de trifluorometilo .

Síntesis de fase estacionaria de polisiloxano

El compuesto podría utilizarse potencialmente en la síntesis de una novedosa fase estacionaria de polisiloxano injertado con 3,4-Bis(2-Fluoro-5-Trifluorometil Fenil)-2,5-Difenil Fenil .

Desarrollo de productos químicos orgánicos fluorados

El compuesto podría contribuir potencialmente al desarrollo de productos químicos orgánicos fluorados . Estos productos químicos tienen numerosas aplicaciones en los campos agroquímico, farmacéutico y de materiales funcionales .

Mecanismo De Acción

Mode of Action

Compounds with similar structures have been shown to undergo nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .

Pharmacokinetics

Information on its bioavailability, distribution, metabolism, and excretion is currently unavailable .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could involve exploring its potential applications in organic synthesis, particularly in cross-coupling reactions. Additionally, the influence of the fluorine and trifluoromethyl substituents on its reactivity and properties could be an interesting area of study .

Análisis Bioquímico

Biochemical Properties

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with boron-containing enzymes, which are involved in various metabolic processes. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation .

Cellular Effects

The effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit serine hydrolases by forming a covalent bond with the serine residue in the active site . This inhibition can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as organ damage and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for the metabolism of many compounds . These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound can influence the activity of other enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

Within cells and tissues, 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLUTKGUELUYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501138053 | |

| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627526-48-1 | |

| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501138053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.